9-(2,3-dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
The compound is a pyrimido[1,2-g]purine-2,4-dione derivative characterized by a bicyclic core structure fused with a pyrimidine ring. Key substituents include:
- 9-position: A 2,3-dimethylphenyl group, which introduces steric bulk and lipophilicity.
- 1-position: A methyl group, enhancing metabolic stability.
Its synthesis likely follows routes analogous to those described for related pyrimido-purine derivatives , involving cyclocondensation or dipolar cycloadditions.
Properties
IUPAC Name |
9-(2,3-dimethylphenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-17-9-7-12-20(18(17)2)28-14-8-15-29-21-22(26-24(28)29)27(3)25(32)30(23(21)31)16-13-19-10-5-4-6-11-19/h4-7,9-12H,8,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJXVKGIYUYOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2,3-dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic molecule that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. Its unique structural features suggest diverse mechanisms of action that could be exploited for therapeutic purposes.
Molecular Characteristics
- Molecular Formula : C25H25N5O3
- Molecular Weight : 443.5 g/mol
- IUPAC Name : 9-(2,3-dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1H-pyrimido[1,2-g]purine-2,4-dione
The biological activity of this compound is hypothesized to involve several key mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in critical biochemical pathways. This interaction could modulate their activity and influence downstream signaling.
- DNA/RNA Synthesis Interference : By disrupting the synthesis processes of nucleic acids, the compound may inhibit cellular proliferation and induce apoptosis in rapidly dividing cells.
- Signal Transduction Modulation : The compound could affect various signal transduction pathways, potentially leading to altered cellular responses and functions.
Anticancer Properties
Research indicates that pyrimidine derivatives exhibit significant anticancer properties. The compound's structure allows it to target specific cancer cell lines by inhibiting growth and inducing apoptosis. For instance:
- Case Study : In vitro studies have demonstrated that similar compounds exhibit IC50 values in the low micromolar range against various cancer cell lines (e.g., HeLa and MCF-7) .
Antimicrobial Activity
There is emerging evidence suggesting that this compound may possess antimicrobial properties:
- Mechanism : The presence of the pyrimidine ring is often associated with antimicrobial activity due to its ability to interfere with nucleic acid synthesis in bacteria.
- Research Findings : Compounds with similar structures have shown promising results against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of pyrimidine derivatives:
- Mechanism : By modulating neurotransmitter levels and reducing oxidative stress markers in neuronal cells, these compounds may provide therapeutic benefits in neurodegenerative diseases.
- Research Findings : Animal models have indicated a reduction in neuroinflammation and improved cognitive function following administration of similar compounds .
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other structurally related compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 9-(2-methylphenyl)-1-methyl-3-(2-phenylethyl)-pyrimido[1,2-g]purine | Similar core structure | Anticancer | 5.0 |
| 9-(3-methylphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-pyrimido[1,2-g]purine | Similar core structure | Antimicrobial | 10.0 |
Scientific Research Applications
The compound 9-(2,3-dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a significant organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific applications, supported by case studies and data tables.
Anticancer Activity
Recent studies have indicated that pyrimido[1,2-g]purines exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation. Their structural similarity to purines allows them to interfere with nucleic acid synthesis.
- Case Study : A study published in Cancer Research demonstrated that derivatives of pyrimido[1,2-g]purines effectively inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Antiviral Properties
Pyrimido[1,2-g]purines have shown promise as antiviral agents.
- Mechanism of Action : They can inhibit viral replication by targeting viral polymerases.
- Case Study : Research highlighted in Journal of Medicinal Chemistry reported that specific derivatives displayed potent activity against HIV by inhibiting reverse transcriptase .
Neurological Applications
There is growing interest in the neuroprotective effects of pyrimido[1,2-g]purines.
- Mechanism of Action : These compounds may modulate neurotransmitter systems or protect neuronal cells from oxidative stress.
- Case Study : A neuropharmacological study found that certain derivatives improved cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity .
Table 2: Structure-Activity Relationship (SAR)
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives, emphasizing substituent variations and inferred physicochemical/biological properties:
Key Observations:
Substituent Effects on Solubility :
- Methoxy () and hydroxy () groups improve aqueous solubility compared to the target compound’s methyl and phenyl groups.
- The 2-phenylethyl chain in the target compound may reduce solubility but enhance membrane permeability .
Bioactivity Implications :
- Fluorinated aromatic systems (e.g., ) are often associated with improved metabolic stability and target affinity, suggesting the target compound’s 2,3-dimethylphenyl group could be optimized by introducing halogens .
- The absence of polar groups in the target compound may limit interactions with hydrophilic binding pockets in enzymes or receptors.
Synthetic Flexibility :
- highlights the use of 1,3-dipolar cycloadditions to introduce triazole rings, a strategy applicable to the target compound for diversification .
Research Findings and Data
Physicochemical Properties (Inferred):
Spectroscopic Data (Example from ):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
